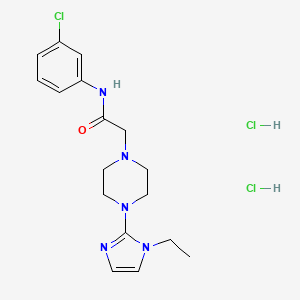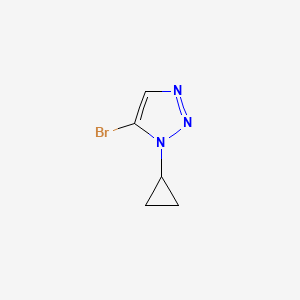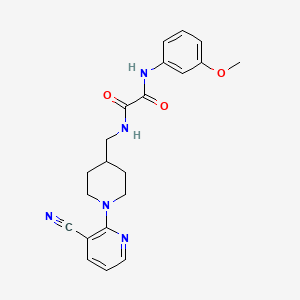![molecular formula C16H17N7O B2906614 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 2034506-72-2](/img/structure/B2906614.png)
(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone: is a complex organic compound belonging to the class of triazolo[4,3-a]pyrazine derivatives[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3- a ....
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities
Mode of Action
Compounds with similar structures have been reported to intercalate dna . This means they can insert themselves between the base pairs of the DNA helix, disrupting normal cellular processes such as replication and transcription. This could potentially lead to cell death, explaining their antimicrobial and antiviral activities .
Biochemical Pathways
Based on its potential dna intercalating activity , it could affect various pathways involved in DNA replication, transcription, and repair. This could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells or microbes.
Pharmacokinetics
Compounds with similar structures have been reported to have good bioavailability and are well-absorbed . The presence of the piperazine moiety, which is found in many bioactive compounds, could enhance its absorption and distribution .
Result of Action
Based on its potential dna intercalating activity , it could lead to cell death, particularly in rapidly dividing cells such as cancer cells or microbes. This could potentially explain its antimicrobial and antiviral activities .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone are largely determined by its interactions with various biomolecules. The compound’s hydrogen bond accepting and donating characteristics make it capable of specific interactions with different target receptors
Cellular Effects
This compound has been shown to exhibit antiproliferative activities against various cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by inhibiting the growth of these cells and inducing apoptosis
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . The compound has been found to inhibit the expression of c-Met and VEGFR-2, which are involved in cell growth and angiogenesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyrazine core. One common approach is to start with a suitable pyrazine derivative, which undergoes cyclization reactions to form the triazolo ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing functional groups to simpler forms.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions can vary, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: : It has shown promise as a kinase inhibitor, which could be useful in cancer treatment.
Biology: : Its interactions with biological targets can provide insights into cellular processes.
Industry: : It may be used as a building block for the synthesis of more complex molecules.
Comparación Con Compuestos Similares
. Similar compounds include other kinase inhibitors and triazolo[4,3-a]pyrazine derivatives used in medicinal chemistry[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3- a ....
List of Similar Compounds
Other triazolo[4,3-a]pyrazine derivatives: : Various derivatives used in cancer research and other medicinal applications[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3- a ....
Propiedades
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-12-19-20-15-14(18-6-7-23(12)15)21-8-10-22(11-9-21)16(24)13-4-2-3-5-17-13/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCOCECZGJHGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one](/img/structure/B2906532.png)



![Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate](/img/new.no-structure.jpg)


![(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2906543.png)



![8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2906548.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2906552.png)
